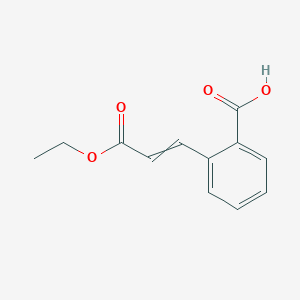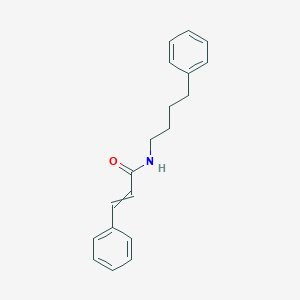
Tetracontyl 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracontyl 12-hydroxyoctadecanoate is a complex organic compound with the molecular formula C58H116O3 . It is characterized by a long carbon chain with a hydroxyl group and an ester functional group. This compound is part of the family of hydroxy fatty acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetracontyl 12-hydroxyoctadecanoate typically involves esterification reactions. One common method is the reaction between tetracontanol and 12-hydroxyoctadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of enzymatic catalysts is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Tetracontyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetracontyl 12-oxooctadecanoate or tetracontyl 12-carboxyoctadecanoate.
Reduction: Formation of tetracontyl 12-hydroxyhexadecanol.
Substitution: Formation of tetracontyl 12-chlorooctadecanoate or tetracontyl 12-bromooctadecanoate.
Aplicaciones Científicas De Investigación
Tetracontyl 12-hydroxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Used in the production of lubricants, surfactants, and cosmetics
Mecanismo De Acción
The mechanism of action of tetracontyl 12-hydroxyoctadecanoate involves its interaction with cell membranes. The hydroxyl and ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparación Con Compuestos Similares
Similar Compounds
12-hydroxyoctadecanoic acid: A hydroxy fatty acid with similar structural features but lacks the long tetracontyl chain.
12-hydroxyhexadecanoic acid: Another hydroxy fatty acid with a shorter carbon chain.
12-hydroxy-9-octadecenoic acid: Contains a double bond in the carbon chain, making it more reactive.
Uniqueness
Tetracontyl 12-hydroxyoctadecanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability .
Propiedades
Número CAS |
169226-84-0 |
|---|---|
Fórmula molecular |
C58H116O3 |
Peso molecular |
861.5 g/mol |
Nombre IUPAC |
tetracontyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C58H116O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-42-45-48-52-56-61-58(60)55-51-47-44-41-40-43-46-50-54-57(59)53-49-8-6-4-2/h57,59H,3-56H2,1-2H3 |
Clave InChI |
UTXKNFZUJFIZAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)

![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)




